3,5-Dimethoxy-D-phenylalanine
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Overview
Description
3,5-Dimethoxy-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of two methoxy groups attached to the phenyl ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylalanine as a starting material, which is then subjected to methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 3,5-Dimethoxy-D-phenylalanine may involve biocatalytic processes using engineered enzymes. For example, phenylalanine ammonia-lyase (PAL) variants have been engineered to catalyze the conversion of phenylalanine to its methoxy derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,5-Dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as phenylalanine hydroxylase, which converts it to its hydroxylated derivatives. These derivatives can then participate in various biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-D-phenylalanine: Similar structure but with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxy-L-phenylalanine: The L-enantiomer of the compound.
3,4,5-Trimethoxyphenethylamine: A related compound with three methoxy groups on the phenyl ring.
Uniqueness
3,5-Dimethoxy-D-phenylalanine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
RGJFWLUOTAIYGQ-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@H](C(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |
Origin of Product |
United States |
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